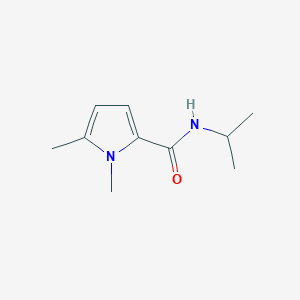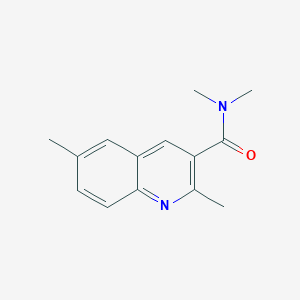
1-(3-Furanylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Furanylcarbonyl)piperidine, also known as FCP or Furanyl Fentanyl, is a synthetic opioid that has been gaining attention in the scientific community due to its potential use as a research tool. FCP is a potent μ-opioid receptor agonist, which makes it useful for studying the mechanisms of opioid receptor signaling and the effects of opioids on the body.
Wirkmechanismus
1-(3-Furanylcarbonyl)piperidine acts as a μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptor. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. The activation of these pathways ultimately leads to the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Furanylcarbonyl)piperidine are similar to those of other opioids. 1-(3-Furanylcarbonyl)piperidine can produce analgesia, sedation, and euphoria, as well as respiratory depression, constipation, and other side effects. 1-(3-Furanylcarbonyl)piperidine has a high affinity for the μ-opioid receptor, which makes it highly potent and potentially more dangerous than other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Furanylcarbonyl)piperidine in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying opioid receptor signaling and the effects of opioids on the body. However, the high potency of 1-(3-Furanylcarbonyl)piperidine also makes it potentially more dangerous than other opioids, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are many potential future directions for 1-(3-Furanylcarbonyl)piperidine research. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects. Another area of interest is the investigation of the role of opioid receptors in pain perception and addiction. Additionally, 1-(3-Furanylcarbonyl)piperidine could be used to study the effects of opioids on other physiological processes, such as immune function and inflammation. Further research is needed to fully understand the potential applications of 1-(3-Furanylcarbonyl)piperidine in the scientific community.
Conclusion
In conclusion, 1-(3-Furanylcarbonyl)piperidine is a synthetic opioid that has potential as a research tool for studying opioid receptor signaling and the effects of opioids on the body. 1-(3-Furanylcarbonyl)piperidine is a potent μ-opioid receptor agonist that can produce analgesia, sedation, and euphoria, as well as respiratory depression and other side effects. The synthesis of 1-(3-Furanylcarbonyl)piperidine is relatively simple, and it has many potential research applications. However, caution should be taken when handling and using this compound due to its high potency and potential for harm. Further research is needed to fully understand the potential applications of 1-(3-Furanylcarbonyl)piperidine in the scientific community.
Synthesemethoden
The synthesis of 1-(3-Furanylcarbonyl)piperidine involves the reaction of 3-furoic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 1-(3-Furanylcarbonyl)piperidine. The synthesis of 1-(3-Furanylcarbonyl)piperidine is relatively simple, and the yield can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Furanylcarbonyl)piperidine has a wide range of potential research applications, including the study of opioid receptor signaling, the development of new opioid receptor ligands, and the investigation of the effects of opioids on the body. 1-(3-Furanylcarbonyl)piperidine can be used to study the structure-activity relationships of opioids and their interactions with opioid receptors. It can also be used to investigate the role of opioid receptors in pain perception, addiction, and other physiological processes.
Eigenschaften
IUPAC Name |
furan-3-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSAELZFSGNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)

![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)




![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)



![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)